

crystal structure of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B1300068

[Get Quote](#)

Technical Guide: (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the chemical and physical properties of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**. A comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimental crystallographic data for this specific compound. Consequently, this document focuses on providing the available computed chemical properties and outlines generalized, robust synthetic protocols for the preparation of biphenyl methanol derivatives, which are crucial intermediates in the development of pharmaceuticals and functional materials. The synthesis section details two prevalent and effective methods: the Suzuki-Miyaura coupling and the Grignard reaction, complete with generalized procedural steps. A workflow diagram is provided to visually represent a typical synthesis process. This guide is intended to serve as a foundational resource for researchers and professionals working with biphenyl methanol scaffolds.

Introduction

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol belongs to the biphenyl methanol class of organic compounds. The biphenyl scaffold is a significant pharmacophore found in numerous biologically active compounds and is a key structural motif in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of a methanol group provides a reactive handle for further functionalization, making these compounds versatile building blocks in organic synthesis.

Despite the importance of this class of compounds, a thorough search of crystallographic databases (including the Cambridge Crystallographic Data Centre - CCDC) and the broader scientific literature did not yield any specific reports on the single-crystal X-ray structure of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**. The determination of the crystal structure is crucial for understanding its solid-state properties, such as polymorphism, packing interactions, and for the rational design of new materials and drug candidates. The absence of this data highlights a gap in the current chemical literature.

This guide, therefore, aims to provide the available information on the properties of a closely related isomer, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, and to detail the established synthetic routes to access this class of molecules.

Chemical and Physical Properties

In the absence of experimental data for **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**, this section presents the computed properties for the closely related isomer, (2'-Methyl-[1,1'-biphenyl]-3-yl)methanol, as available in the PubChem database. These values provide a reasonable approximation of the expected properties for the target compound.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₄ O	PubChem
Molecular Weight	198.26 g/mol	PubChem
IUPAC Name	[3-(2-methylphenyl)phenyl]methanol	PubChem
CAS Number	76350-85-1	PubChem
InChI	InChI=1S/C14H14O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3	PubChem
InChIKey	CEHQWCFLTWAOL-UHFFFAOYSA-N	PubChem
SMILES	CC1=CC=CC=C1C2=CC(=CC=C2)CO	PubChem
XLogP3	3.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	198.104465066 g/mol	PubChem
Monoisotopic Mass	198.104465066 g/mol	PubChem
Topological Polar Surface Area	20.2 Å ²	PubChem
Heavy Atom Count	15	PubChem

Experimental Protocols: Synthesis of Biphenyl Methanol Derivatives

The synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** and its isomers can be efficiently achieved through well-established cross-coupling methodologies. The two most common and

versatile approaches are the Suzuki-Miyaura coupling and the Grignard reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. This method is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

Generalized Protocol for the Synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**:

This protocol describes the coupling of (3-(hydroxymethyl)phenyl)boronic acid with 4-bromotoluene.

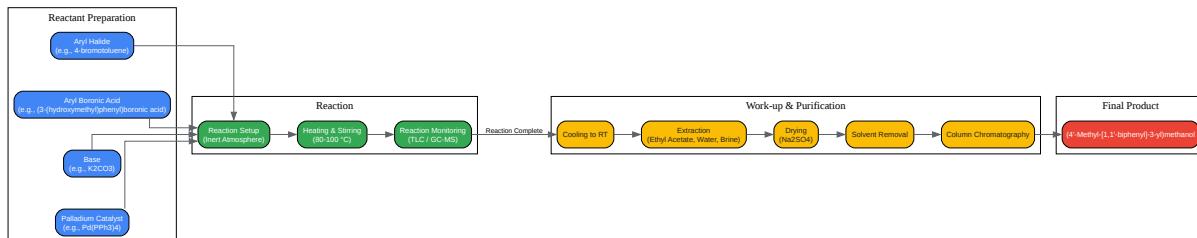
- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-(hydroxymethyl)phenyl)boronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a base such as potassium carbonate (2.0-3.0 equivalents).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), is then added to the reaction mixture.
- **Reaction Execution:** The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is

then purified by column chromatography on silica gel to yield the pure (**4'-Methyl-[1,1'-biphenyl]-3-yl)methanol**.

Grignard Reaction

The Grignard reaction involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. For the synthesis of biphenyl methanols, this can be achieved by either a cross-coupling reaction of a Grignard reagent with an aryl halide or by the addition of a biphenyl Grignard reagent to formaldehyde.

Generalized Protocol for the Synthesis of (**4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** via Grignard Cross-Coupling:


This protocol outlines the reaction of 4-methylphenylmagnesium bromide with 3-bromobenzyl alcohol (with a protected hydroxyl group).

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine. The mixture is stirred and refluxed until the magnesium is consumed, forming the Grignard reagent.
- **Protection of Benzyl Alcohol:** The hydroxyl group of 3-bromobenzyl alcohol is protected using a suitable protecting group (e.g., as a silyl ether) to prevent it from reacting with the Grignard reagent.
- **Cross-Coupling Reaction:** The solution of the protected 3-bromobenzyl alcohol in anhydrous THF is added to a mixture of the Grignard reagent and a suitable transition metal catalyst (e.g., a palladium or nickel complex) at a controlled temperature.
- **Reaction Quenching and Deprotection:** After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The same acidic workup will also remove the protecting group from the hydroxyl function.
- **Extraction and Purification:** The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then

purified by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of biphenyl methanol derivatives via a Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** via Suzuki-Miyaura coupling.

Conclusion

While the specific crystal structure of **(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol** remains undetermined in the public domain, this technical guide provides essential information for researchers in the field. The computed properties of a close isomer offer valuable predictive data. Furthermore, the detailed generalized protocols for the Suzuki-Miyaura coupling and

Grignard reactions provide a solid foundation for the synthesis of this and related biphenyl methanol derivatives. The successful synthesis and subsequent crystallographic analysis of this compound would be a valuable contribution to the chemical sciences, enabling a deeper understanding of its structure-property relationships and facilitating its application in drug discovery and materials science.

- To cite this document: BenchChem. [crystal structure of (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300068#crystal-structure-of-4-methyl-1-1-biphenyl-3-yl-methanol\]](https://www.benchchem.com/product/b1300068#crystal-structure-of-4-methyl-1-1-biphenyl-3-yl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com